molecular formula C6H3BF5K B1358465 Potassium (2,6-difluorophenyl)trifluoroborate CAS No. 267006-25-7

Potassium (2,6-difluorophenyl)trifluoroborate

Cat. No. B1358465
CAS RN: 267006-25-7
M. Wt: 219.99 g/mol
InChI Key: XUCOCDVVPJFGSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium (2,6-difluorophenyl)trifluoroborate is a chemical compound with the CAS Number: 267006-25-7 . It has a molecular weight of 219.99 . The compound is a white to off-white solid and is typically stored in a refrigerator . It is a special class of organoboron reagents that are moisture- and air-stable, and are remarkably compliant with strong oxidative conditions .


Synthesis Analysis

Potassium trifluoroborate salts have been used as stable reagents for difficult alkyl transfers . They are often employed in the Suzuki-Miyaura cross-coupling reaction, which is a powerful means to effect transformations . The organoboron reagents used in this reaction can be prepared readily using a variety of routes and have a high compatibility with a broad range of functional groups .


Molecular Structure Analysis

The IUPAC name for this compound is potassium (2,6-difluorophenyl) (trifluoro)borate (1-) . The InChI code for this compound is 1S/C6H3BF5.K/c8-4-2-1-3-5(9)6(4)7(10,11)12;/h1-3H;/q-1;+1 .


Chemical Reactions Analysis

Potassium trifluoroborate salts have been used in a vast array of C–C bond forming reactions . They are versatile coupling partners and have been used in the syntheses of various natural products and biologically significant analogues . They have also been used in the C-SuFEx linkage of sulfonimidoyl fluorides and organotrifluoroborates .


Physical And Chemical Properties Analysis

Potassium (2,6-difluorophenyl)trifluoroborate is a white to off-white solid . and is typically stored in a refrigerator . The shipping temperature is room temperature .

Scientific Research Applications

Chemical Synthesis and Reactions

Potassium (2,6-difluorophenyl)trifluoroborate is involved in various chemical synthesis and reaction processes. Molander and Rivero (2002) demonstrated its use in Suzuki cross-coupling reactions with aryl or alkenyl halides or triflates, highlighting its stability and reactivity under various conditions (Molander & Rivero, 2002). Similarly, Molander and colleagues (2011) explored its application in Suzuki-Miyaura cross-coupling reactions, showcasing its effectiveness with a variety of aryl and hetaryl chlorides (Molander, Shin, 2011).

Advancements in Synthesis Techniques

Advancements in the synthesis of potassium trifluoroborates have been a significant area of research. Molander and Hoag (2003) developed an improved synthesis method for potassium (trifluoromethyl)trifluoroborate, enhancing its yield and scalability (Molander & Hoag, 2003).

Applications in Organic Chemistry

The utility of potassium trifluoroborates in organic chemistry, including potassium (2,6-difluorophenyl)trifluoroborate, is well-documented. Darses and Genêt (2003) discussed the preparation and reactivity of these compounds, highlighting their advantages over traditional organoboron reagents in various reactions (Darses & Genêt, 2003).

Exploration of Lewis Acidity and Binding Studies

Research has also delved into the Lewis acidity of potassium trifluoroborate compounds. Lee et al. (2011) investigated a triarylborane bearing peripheral o-carborane cages, exploring its fluoride ion binding properties and demonstrating the compound's Lewis acidic nature (Lee et al., 2011).

Exploration in Organic Reactions

Potassium trifluoroborate salts have been studied extensively for their roles in various organic reactions. For instance, Mandel et al. (2005) explored the photochemistry of 2,6-difluorophenyl azide, contributing to the understanding of the reactive intermediates in such systems (Mandel et al., 2005).

Safety and Hazards

The compound has been classified with the signal word “Warning” and has hazard statements H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust, fume, gas, mist, vapors, or spray . It is recommended to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Mechanism of Action

Target of Action

Potassium (2,6-difluorophenyl)trifluoroborate is a type of organoboron reagent . The primary targets of this compound are unsaturated alkyl or aryl groups, where it acts as a nucleophilic boronated coupling reagent .

Mode of Action

The interaction of Potassium (2,6-difluorophenyl)trifluoroborate with its targets involves the formation of carbon-carbon (C-C) bonds . This is achieved through a process known as Suzuki-Miyaura-type reactions . The compound hydrolyses to the corresponding boronic acid in situ .

Biochemical Pathways

The action of Potassium (2,6-difluorophenyl)trifluoroborate affects several biochemical pathways. It is involved in the epoxidation of carbon-carbon double bonds in unsaturated alkyl or aryl groups . This process proceeds with full conversion and selectivity, avoiding degradation of the boron functionality .

Pharmacokinetics

It is known that the compound is moisture- and air-stable , suggesting that it may have good bioavailability. The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties are yet to be fully understood.

Result of Action

The result of the action of Potassium (2,6-difluorophenyl)trifluoroborate is the formation of new carbon-carbon bonds . This can lead to the synthesis of complex organic molecules, making the compound a valuable tool in organic chemistry .

Action Environment

The action of Potassium (2,6-difluorophenyl)trifluoroborate is influenced by environmental factors. The compound is stable in both air and moisture , which suggests that it can be used in a variety of environmental conditions.

properties

IUPAC Name

potassium;(2,6-difluorophenyl)-trifluoroboranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BF5.K/c8-4-2-1-3-5(9)6(4)7(10,11)12;/h1-3H;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUCOCDVVPJFGSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=C(C=CC=C1F)F)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BF5K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90635527
Record name Potassium (2,6-difluorophenyl)(trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90635527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium (2,6-difluorophenyl)trifluoroborate

CAS RN

267006-25-7
Record name Potassium (2,6-difluorophenyl)(trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90635527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name potassium (2,6-difluorophenyl)trifluoroboranuide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Potassium (2,6-difluorophenyl)trifluoroborate
Reactant of Route 2
Reactant of Route 2
Potassium (2,6-difluorophenyl)trifluoroborate
Reactant of Route 3
Potassium (2,6-difluorophenyl)trifluoroborate
Reactant of Route 4
Potassium (2,6-difluorophenyl)trifluoroborate
Reactant of Route 5
Potassium (2,6-difluorophenyl)trifluoroborate
Reactant of Route 6
Potassium (2,6-difluorophenyl)trifluoroborate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.